Oxalomolybdic acid
Description
Early Discoveries and Initial Characterizations
The first documented discovery of what was termed "oxalomolybdic acid" dates back to 1889 by a researcher named M. Pechard. dbc.wroc.pl Early preparations of this substance involved the reaction of molybdic acid with a hot solution of oxalic acid, from which crystals would form upon cooling. archive.org
Initial characterizations were largely observational. A notable property described in early texts was its photochromism. the-eye.eu When a solution of this compound was used as an ink, the writing would remain invisible in low light but would turn a deep indigo (B80030) blue upon exposure to sunlight. archive.orgthe-eye.eu If the writing was then wetted, the blue color would change to black. archive.org These early accounts also noted that while dry crystals of this compound were stable, moist crystals would quickly turn blue in sunlight. the-eye.eu
These early forays into the chemistry of molybdenum and oxalic acid were part of a broader effort in the late 19th and early 20th centuries to explore the complex interactions between metal oxides and organic acids. However, the precise molecular structure of "this compound" remained unknown to these pioneering chemists.
Evolution of Terminology: From "this compound" to Oxalatomolybdates
The term "this compound" as a descriptor for a single, simple compound has largely been superseded in modern chemical literature. As analytical methods evolved, particularly single-crystal X-ray diffraction, it became evident that the reaction between molybdate (B1676688) and oxalate (B1200264) ions produces a variety of complex anionic species. researchgate.netnmu.edu These species are more accurately referred to as oxalatomolybdates .
This evolution in terminology reflects a deeper understanding of the system. The "acid" in the original name likely stemmed from the acidic solutions from which the compounds were crystallized. However, the isolated crystalline materials are typically salts containing complex anions composed of molybdenum, oxygen, and oxalate ligands, with counter-ions (like alkali metals or organic cations) balancing the charge. researchgate.netnmu.edu
Modern research has revealed that the specific oxalatomolybdate species formed is highly dependent on factors such as the pH of the solution, the ratio of molybdenum to oxalate, and the nature of the counter-ion present during crystallization. stempublishing.com The initial "this compound" was likely a mixture of these various complex species, or one particular form whose exact structure was yet to be determined.
The contemporary understanding, therefore, is not of a single "this compound" but of a family of oxalatomolybdate complexes, each with a distinct and intricate molecular architecture.
Research Findings on Oxalatomolybdate Complexes
Modern research has provided detailed insights into the synthesis and structure of various oxalatomolybdate complexes. These studies have elucidated the diverse ways in which molybdenum and oxalate can assemble into multinuclear clusters.
A common synthetic route involves the reaction of molybdenum(VI) oxide or a molybdate salt with oxalic acid, often in the presence of a salt to provide the counter-ion. researchgate.netnmu.edu The resulting complexes frequently feature dimeric or polymeric structures.
For instance, two major series of molybdenum(VI) oxalate complexes have been identified: one with a general formula of M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] and another with the formula M₂[MoO₃(C₂O₄)]. researchgate.net The former contains a [Mo₂O₅]²⁺ core and has a dimeric structure, while the latter is polymeric with [MoO₃(C₂O₄)]²⁻ repeating units. researchgate.net In these structures, the molybdenum atoms are typically in a distorted octahedral coordination environment, bonded to terminal and bridging oxygen atoms, as well as the bidentate oxalate ligands. researchgate.net
The following tables summarize the characteristics of some representative oxalatomolybdate complexes that have been synthesized and characterized.
Table 1: Selected Dinuclear Oxalatomolybdate(VI) Complexes
| Compound Formula | Core Structure | Molybdenum Coordination | Reference |
| K₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | Distorted Octahedral | researchgate.net |
| (pyH)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | Distorted Octahedral | nmu.edu |
| [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | Distorted Octahedral | nmu.edu |
Table 2: Selected Monomeric and Polymeric Oxalatomolybdate(VI) Complexes
| Compound Formula | Structural Type | Molybdenum Coordination | Reference |
| [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O | Monomeric Anion | Distorted Octahedral | nmu.edu |
| K₂[MoO₃(C₂O₄)] | Polymeric Chain | Distorted Octahedral | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
53450-33-2 |
|---|---|
Molecular Formula |
C2H2MoO7 |
Molecular Weight |
233.991 |
IUPAC Name |
Oxalomolybdic acid |
InChI |
InChI=1S/C2H2O4.Mo.H2O.2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;1H2;;/q;+2;;;/p-2 |
InChI Key |
PDKQRMPXEPRZBP-UHFFFAOYSA-L |
SMILES |
O=[Mo](OC(C(O)=O)=O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxalomolybdic acid |
Origin of Product |
United States |
Synthesis and Formation of Oxalomolybdic Acid and Oxalatomolybdates
The synthesis of oxalomolybdic acid and its salts typically involves the reaction of a molybdenum(VI) source, most commonly molybdenum(VI) oxide (MoO₃) or a molybdate (B1676688) salt, with oxalic acid (H₂C₂O₄) or an oxalate (B1200264) salt in an aqueous solution. researchgate.netsrce.hr The specific oxalatomolybdate species that crystallizes from the solution is highly dependent on the reaction conditions, particularly the pH and the choice of cation.
Studies have shown that in acidic solutions, a dynamic equilibrium exists between different oxalatomolybdate anions. researchgate.net The dominant species can be controlled by adjusting the pH. For example, the mononuclear species [MoO₃(ox)(H₂O)]²⁻ is predominant in the pH range of 4–5, while at lower pH values, more condensed binuclear and polynuclear species are formed. researchgate.net
The synthesis of a specific salt can be illustrated by the preparation of tetramethylammonium (B1211777) oxotri(oxalato)molybdate(VI) monohydrate, [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O. This compound is prepared by reacting molybdenum(VI) oxide with an aqueous solution of tetramethylammonium oxalate. The mixture is heated, and after filtering off any unreacted oxide, the solution is allowed to stand, leading to the crystallization of the product. srce.hr
Synthetic Methodologies for Oxalatomolybdates
Acidification-Based Synthesis Approaches
The synthesis of oxalatomolybdate complexes frequently begins with the controlled acidification of aqueous molybdate (B1676688) solutions. This method leverages the condensation of molybdate anions into more complex polyoxometalate structures, with oxalic acid serving as both the acidifying agent and a chelating ligand that stabilizes the resulting clusters.
Preparation via Molybdate Solution Acidification with Oxalic Acid
For instance, dinuclear molybdenum(VI) oxalate (B1200264) complexes can be readily prepared by reacting ammonium (B1175870) heptamolybdate with oxalic acid in an aqueous solution at room temperature. core.ac.uk The resulting solution, upon evaporation, yields crystalline products containing the [Mo₂O₆(C₂O₄)₂]⁴⁻ anion. core.ac.uk Another example involves the reaction of calcium molybdate (CaMoO₄) with an oxalic acid solution. This reaction proceeds in two steps: first, the formation of a water-soluble intermediate, calcium aqua oxalato molybdate (Ca[MoO₃(C₂O₄)(H₂O)]), followed by its reaction with additional oxalic acid to produce a water-soluble hydrogen oxalato dimolybdate chelate (H₂[(MoO₃)₂(C₂O₄)]) and an insoluble calcium oxalate precipitate. researchgate.net
Influence of pH on Product Formation and Speciation
The pH of the reaction medium is a critical parameter that dictates the speciation and structure of the resulting oxalatomolybdate complexes. The degree of protonation of the molybdate species and the equilibrium between different condensed forms are highly pH-dependent. acs.org For the synthesis of mixed oxides from oxalate precursors, it is crucial to maintain a pH below 5 to prevent the precipitation of metal hydroxides. lew.ro
The complexation of metal ions like Fe(III) with oxalate is also significantly influenced by pH, with the formation of such complexes being more prominent at pH values below 3. researchgate.net This principle extends to molybdenum, where controlling the pH allows for the selective formation of specific complex architectures. For example, in the synthesis of certain high-nuclearity oxide materials from oxalate precursors, the desired phase is often obtained only within a very narrow pH range. lew.ro Studies on the acidification of sodium molybdate have shown that molybdenum can mitigate cytoplasmic acidification, indicating its significant interaction with H⁺ ions in solution, a fundamental aspect of pH control. nih.gov The careful adjustment of pH is therefore essential for directing the synthesis towards a desired oxalatomolybdate product, be it a mononuclear complex or a higher-order polynuclear cluster.
Oxide-Based Reaction Pathways
An alternative to starting from molybdate salts is the use of molybdenum oxides, most notably Molybdenum(VI) oxide (MoO₃), as the molybdenum source. These methods involve the direct reaction of the oxide with oxalic acid or a combination of oxalic acid and alkali metal oxalates.
Reaction of Molybdenum(VI) Oxide with Oxalic Acid and Alkali Oxalates
Molybdenum(VI) oxide, a yellow solid, is the most common oxide of molybdenum and serves as a precursor to molybdenum metal and various catalysts. wikipedia.org While only slightly soluble in water where it forms "molybdic acid," it dissolves in basic solutions to form molybdate anions. wikipedia.org The direct reaction of MoO₃ with oxalic acid provides a pathway to oxalatomolybdate complexes. This approach is analogous to the synthesis of vanadium oxalate complexes where vanadium pentoxide (V₂O₅) is reacted with oxalic acid to form bis(oxalato)dioxovanadate(V) species. nih.gov The reaction involves the dissolution of the metal oxide in the acidic medium, followed by coordination of the oxalate ligands to the metal centers. The presence of alkali oxalates, such as potassium oxalate (K₂C₂O₄), in the reaction mixture can facilitate the formation of specific salts of the oxalatomolybdate anions. youtube.comnih.gov
Solvothermal Synthesis Routes for Oligonuclear Complexes
By employing solvothermal conditions, it is possible to kinetically control the formation of complex structures that may not be accessible through conventional solution-based methods. This route can yield intricate tetrameric structures like the μ-oxalato-bis{μ-oxo-μ-sulfido-bis[(oxalato)oxomolybdate(V)]} anion, where two dimeric Mo₂O₃S(ox)₂ units are bridged by an additional oxalate ligand. oup.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the assembly of complex, bridged architectures, making it a key strategy for accessing novel oligonuclear oxalatomolybdate clusters.
One-Pot Synthetic Strategies
One-pot synthesis offers a streamlined and efficient approach to complex chemical compounds by performing multiple reaction steps in a single reactor without isolating intermediate products. core.ac.uk This methodology is highly advantageous as it simplifies procedures, increases mass efficiency, and reduces waste. For the synthesis of oxalatomolybdates, one-pot strategies have been successfully employed to produce dinuclear molybdenum(VI) oxalate compounds at room temperature. core.ac.uk
These syntheses typically involve dissolving ammonium heptamolybdate, oxalic acid, and an organic amine (which acts as a counter-ion) in water. core.ac.uk The mixture is stirred and then allowed to evaporate, yielding crystalline products in good yields. core.ac.uk This approach avoids the complexities of multi-step procedures and allows for the self-assembly of the final inorganic-organic hybrid material.
| Starting Materials | Reaction Conditions | Product Formula | Yield |
|---|---|---|---|
| Ammonium heptamolybdate tetrahydrate, Oxalic acid, Di-propylamine | Dissolved in water at room temperature, stirred for 1 hour, evaporated at 60 °C. Recrystallized from methanol. | (Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂] | 60% |
| Ammonium heptamolybdate tetrahydrate, Oxalic acid, Diisopropylamine | Dissolved in water, stirred for 1 hour, evaporated at 60 °C. | (iPr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂] | 54% |
| Ammonium heptamolybdate tetrahydrate, Oxalic acid, Dabco (1,4-diazabicyclo[2.2.2]octane) | Dissolved in water at room temperature, stirred for 1 hour, evaporated at 60 °C. Recrystallized from methanol. | (HDabco)₄[Mo₂O₆(C₂O₄)₂]·H₂O | 72% |
Formation of Specific Oxalatomolybdate Series
The reaction between molybdenum(VI) sources and oxalic acid or its salts can yield distinct series of oxalatomolybdate complexes, primarily categorized as dimeric or polymeric structures. researchgate.net
A significant series of dimeric molybdenum(VI) oxalate complexes can be synthesized with the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], where M can be an alkali metal cation (Na⁺, K⁺, Rb⁺, Cs⁺) or an organic cation like pyridinium (B92312) (pyH⁺), γ-picolinium (γ-picH⁺), or tetramethylammonium (B1211777) ([(CH₃)₄N]⁺). researchgate.netscispace.com The core of these anions is the dinuclear Mo₂O₅²⁺ unit, which features a single oxygen bridge between the two molybdenum atoms. scispace.com
The typical synthetic route involves the reaction of molybdenum(VI) oxide (MoO₃) with oxalic acid (H₂C₂O₄) or an alkali oxalate in the presence of the corresponding alkali halide or an organic chloride salt. researchgate.netscispace.com For instance, reacting MoO₃ with oxalic acid and salts like pyridinium chloride or γ-picolinium chloride yields the respective R₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] complexes. scispace.com Similarly, using tetramethylammonium chloride under these conditions produces [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]. scispace.com In these dimeric structures, each molybdenum(VI) ion is six-coordinated, bonded to terminal oxo-oxygens, a bridging oxygen atom, and a bidentate oxalate ligand. researchgate.net
| Complex Type | General Formula | Key Structural Feature | Typical Cations (M) | Primary Reactants |
|---|---|---|---|---|
| Dimeric | M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Mo₂O₅²⁺ core with Mo-O-Mo bridge | Na⁺, K⁺, Rb⁺, Cs⁺, PyH⁺, [(CH₃)₄N]⁺ | Molybdenum(VI) oxide, Oxalic Acid/Alkali Oxalate, Alkali/Organic Halide |
| Polymeric | M₂[MoO₃(C₂O₄)] | Infinite chains of [MoO₃(C₂O₄)]²⁻ units | Na⁺, K⁺, Rb⁺, Cs⁺, [(CH₃)₄N]⁺ | Molybdenum(VI) oxide, Alkali/Tetramethylammonium Oxalate |
Another major series of oxalatomolybdates consists of polymeric complexes with the general formula M₂[MoO₃(C₂O₄)], where M represents alkali metal cations (Na⁺, K⁺, Rb⁺, Cs⁺). researchgate.net These compounds are formed from the reaction of molybdenum(VI) oxide with an aqueous solution of the corresponding alkali oxalate. researchgate.net For example, treating MoO₃ with an aqueous solution of tetramethylammonium oxalate leads to the isolation of [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O. scispace.com
Structurally, these complexes are characterized by infinite polymeric chains built from [MoO₃(C₂O₄)]²⁻ repeating units. researchgate.net Within these chains, each molybdenum ion is six-coordinated, surrounded by terminal oxo-oxygens, bridging oxygens, and a bidentate oxalate ligand, similar to the dimeric series but arranged in an extended polymeric structure. researchgate.net The presence of bridging oxo ligands can, in some cases, prevent further polymerization, leading to the formation of larger clusters rather than extended one-dimensional polymers. nih.gov
Oligonuclear oxalatomolybdate complexes can be synthesized using mononuclear halooxo-molybdates(V) as precursors. researchgate.net Solvothermal reactions between these molybdenum(V) precursors and oxalic acid yield smaller, well-defined oligonuclear complexes. researchgate.net The oxalate ion in these species demonstrates versatile coordination behavior, acting as a terminal bidentate ligand or a bridging ligand. researchgate.net
An example is the formation of the dinuclear anion in (MeNC₅H₅)₂[Mo₂O₄(C₂O₄)₂(py)₂], where the oxalate coordinates as a bidentate terminal ligand to each metal center of the {Mo₂O₄}²⁺ core. researchgate.net More complex structures can also be formed, such as the tetranuclear complex (MeNC₅H₅)₆[{Mo₂O₄(C₂O₄)₂}₂(μ₄-C₂O₄)], where a tetradentate oxalate ion bridges two dinuclear subunits. researchgate.net Another notable example is a cyclic octanuclear anion, [Mo₈O₁₆(OMe)₈(μ₈-C₂O₄)]²⁻, which consists of four dinuclear units arranged around a central oxalate ion. researchgate.net
| Precursor Type | Reaction Condition | Resulting Species | Example Complex | Oxalate Binding Mode |
|---|---|---|---|---|
| Mononuclear Halooxo-molybdate(V) | Solvothermal with Oxalic Acid | Dinuclear | (MeNC₅H₅)₂[Mo₂O₄(C₂O₄)₂(py)₂] | Terminal Bidentate (η²) |
| Mononuclear Halooxo-molybdate(V) | Solvothermal with Oxalic Acid | Tetranuclear | (MeNC₅H₅)₆[{Mo₂O₄(C₂O₄)₂}₂(μ₄-C₂O₄)] | Bridging Tetradentate (μ₄) |
| Mononuclear Halooxo-molybdate(V) | Solvothermal with Oxalic Acid | Octanuclear | (MeNC₅H₅)₂[Mo₈O₁₆(OMe)₈(μ₈-C₂O₄)] | Bridging (μ₈) |
Precursor Chemistry and Derivative Formation
The reactivity of the molybdenum source is a determining factor in the synthesis of oxalato complexes, influencing the oxidation state and structure of the final product.
Molybdenum(VI) oxide (MoO₃) is a commonly employed and reactive precursor for the synthesis of Mo(VI) oxalato complexes. researchgate.netscispace.com Its reaction with oxalic acid or alkali oxalates is a primary route to both dimeric M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] and polymeric M₂[MoO₃(C₂O₄)] series. researchgate.net The dissolution of other molybdenum compounds, such as calcium molybdate (CaMoO₄), in oxalic acid can also serve as a pathway to form oxalatomolybdate species. researchgate.net
For the synthesis of complexes with molybdenum in lower oxidation states, different precursors are required. Molybdenum(II) acetate, for example, can be reacted with an excess of oxalic acid in a refluxing aqueous solution to produce the highly insoluble molybdenum(II) oxalate. wpmucdn.com An alternative precursor for Mo(II) oxalate is potassium octachlorodimolybdate (K₄Mo₂Cl₈), which reacts with potassium oxalate in a degassed aqueous solution. wpmucdn.com
Solvothermal reactions utilizing mononuclear halooxo-molybdates(V) as starting materials provide a route to various oligonuclear Mo(V) oxalato complexes, where the oxalate ligand can adopt several different coordination modes. researchgate.net The choice of precursor is therefore fundamental, dictating the oxidation state of molybdenum and the resulting structural diversity of the oxalato complexes formed.
Structural Characterization and Elucidation of Oxalatomolybdates
X-ray Diffraction Techniques
X-ray diffraction is a cornerstone for the structural analysis of crystalline materials, providing fundamental information about atomic arrangement in three-dimensional space.
Single-crystal X-ray diffraction is an essential technique for the precise determination of molecular geometry, including bond lengths and angles. libretexts.orgpressbooks.pub For oxalatomolybdate complexes, this method has been instrumental in elucidating their intricate structures. Studies on alkali metal oxalatomolybdates(VI) have revealed the existence of two distinct structural series. researchgate.net
One series has the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (where M can be Na, K, Rb, Cs) and features a dimeric structure built around a central [Mo₂O₅]²⁺ core. researchgate.net The other series, with the formula M₂[MoO₃(C₂O₄)], possesses an infinite polymeric chain structure based on a [MoO₃] core. researchgate.net
In both structural types, single-crystal X-ray analysis confirms that the molybdenum ions are six-coordinated. researchgate.net The coordination sphere around each molybdenum atom is a distorted octahedron, comprising terminal oxo-oxygens (Mo=O), bridging oxygen atoms (Mo-O-Mo), and bidentate oxalate (B1200264) ligands that chelate to the metal center. researchgate.netconicet.gov.ar The ability of the oxalate anion to act as a bidentate ligand is a common feature in these structures. researchgate.netresearchgate.net This detailed structural information is critical for understanding the chemical properties and reactivity of these complexes.
Table 1: Structural Features of Oxalatomolybdate(VI) Complexes Determined by Single-Crystal X-ray Analysis This table is interactive. You can sort and filter the data.
| Feature | Description | Reference |
|---|---|---|
| Molybdenum Oxidation State | Mo(VI) | researchgate.net |
| Coordination Number | 6 | researchgate.net |
| Coordination Geometry | Distorted Octahedral | conicet.gov.ar |
| Dimeric Series Core | [Mo₂O₅]²⁺ | researchgate.net |
| Polymeric Series Core | [MoO₃] | researchgate.net |
| Ligand Types | Terminal Oxo (Mo=O), Bridging Oxygen (Mo-O-Mo), Bidentate Oxalate | researchgate.net |
For oxalatomolybdates, XRPD is employed to characterize the bulk material and confirm the identity of the crystalline phases present. researchgate.net It is particularly useful for distinguishing between the dimeric M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] and the polymeric M₂[MoO₃(C₂O₄)] series of complexes. researchgate.net The technique can also identify impurities or unreacted starting materials within a sample, thereby assessing its purity. malvernpanalytical.com Because each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, XRPD is an indispensable tool for routine characterization and quality control in the synthesis of these materials. malvernpanalytical.com
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the vibrational and electronic energy levels of molecules are vital for characterizing oxalatomolybdate complexes, providing information that is complementary to diffraction methods.
Infrared (IR) spectroscopy is a key technique for investigating the coordination modes of ligands in metal complexes by probing their molecular vibrations. core.ac.uk In oxalatomolybdate compounds, IR spectra provide clear evidence for the coordination of the oxalate and oxo ligands to the molybdenum center. researchgate.net
The coordination of the oxalate ligand as a bidentate chelating agent is confirmed by the positions of its characteristic vibrational bands. researchgate.netresearchgate.net Key spectral regions include the asymmetric and symmetric stretching vibrations of the carboxylate groups (OCO). For instance, bands observed in the 1600-1632 cm⁻¹ range are often assigned to the antisymmetric C=O stretching vibration of the coordinated oxalate. qut.edu.au Furthermore, strong absorption bands in the 900-950 cm⁻¹ region are characteristic of the stretching vibrations of terminal molybdenum-oxygen double bonds (Mo=O), a common feature in molybdate (B1676688) complexes. researchgate.netrsc.org
Table 2: Characteristic Infrared Absorption Bands for Oxalatomolybdate Complexes This table is interactive. You can sort and filter the data.
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| 1600 - 1632 | Antisymmetric OCO stretching (ν_as(OCO)) | Confirms coordinated oxalate ligand | qut.edu.au |
| 1313 - 1408 | Symmetric OCO stretching (ν_s(OCO)) | Confirms coordinated oxalate ligand | researchgate.net |
| 901 - 951 | Mo=O stretching (ν(Mo=O)) | Indicates terminal oxo-ligands | researchgate.netrsc.org |
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. khanacademy.orgscienceready.com.au For oxalatomolybdate(VI) complexes, the electronic spectra are typically dominated by intense absorption bands in the ultraviolet region. researchgate.netlehigh.edu
Since the molybdenum is in its highest +6 oxidation state (a d⁰ electronic configuration), d-d electronic transitions are not possible. libretexts.org Therefore, the observed absorptions are assigned to ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgresearchgate.net These transitions involve the promotion of an electron from a high-energy molecular orbital that is primarily ligand in character (e.g., from the p-orbitals of the oxo or oxalate ligands) to a low-energy, empty d-orbital on the molybdenum center. libretexts.org While typically colorless, many solid-state oxalatomolybdate complexes exhibit photochromism, changing color when exposed to UV light, which points to electronic changes within the structure. researchgate.net
Table 3: Electronic Transitions in Oxalatomolybdate(VI) Complexes This table is interactive. You can sort and filter the data.
| Transition Type | Description | Spectral Region | Reference |
|---|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to an empty metal d-orbital. | Ultraviolet (< 400 nm) | researchgate.netlibretexts.org |
| d-d Transitions | Not applicable | - | libretexts.org |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it an ideal tool for studying the redox states of transition metals. windows.netuni-stuttgart.de
The parent oxalatomolybdate(VI) complexes are diamagnetic (containing no unpaired electrons) because Mo(VI) is a d⁰ ion, and they are therefore ESR-silent. researchgate.net However, ESR spectroscopy becomes crucial for characterizing the products of redox processes. It has been shown that upon exposure to UV light, solid oxalatomolybdate complexes can undergo a partial photoreduction at the crystal surface, converting some Mo(VI) centers to Mo(V). researchgate.net The resulting Mo(V) ion has a d¹ electronic configuration, making it paramagnetic and thus detectable by ESR. researchgate.netnih.gov A distinct ESR signal appears upon irradiation, providing definitive evidence for the presence of Mo(V). researchgate.net This observation establishes a direct correlation between the photochromic behavior (color change) of these complexes and the light-induced reduction of the molybdenum centers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structural and dynamic properties of oxalatomolybdates in both solution and the solid state. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and molecular motion within these complexes.
Application of NMR for Structural Features and Dynamics
Multinuclear NMR is particularly well-suited for characterizing oxalatomolybdate complexes. The primary nuclei of interest include ¹H, ¹³C, ¹⁷O, and ⁹⁵Mo.
¹H and ¹³C NMR: These techniques are instrumental in characterizing the organic oxalate ligand. The chemical shifts of the carbon atoms in the oxalate ligand can indicate its coordination mode (e.g., bidentate or bridging). For instance, in a study of a cadmium(II)-ovotransferrin complex with oxalate as a synergistic anion, the ¹³C NMR spectrum showed two distinct resonances at 168.5 and 169.9 ppm, corresponding to the two inequivalent carboxylate carbons of the bound oxalate. This indicates a slow exchange on the NMR timescale. While specific data for oxalomolybdates is sparse in readily available literature, similar principles apply, where the coordination of the oxalate to the molybdenum center would influence the electronic environment of the carbon atoms, leading to characteristic chemical shifts.
¹⁷O NMR: As a constituent of both the molybdate and oxalate moieties, ¹⁷O NMR is highly sensitive to the local environment of the oxygen atoms. The chemical shifts of ¹⁷O are influenced by factors such as protonation, the number of metal ions bridged by the oxygen, and the nature of the metal-oxygen bond. In polyoxometalates, terminal oxygen atoms (Mo=O) resonate at different frequencies compared to bridging oxygen atoms (Mo-O-Mo). This distinction is crucial for elucidating the complex structures of polyoxomolybdates in solution.
Dynamic NMR (DNMR) techniques can be employed to study dynamic processes such as ligand exchange. For instance, in systems where there is an equilibrium between free and coordinated oxalate, variable-temperature NMR can be used to determine the rates of exchange and the activation parameters for the process. Such studies have been conducted on other metal-oxalate systems, revealing the lability of the oxalate ligand. osti.gov
Table 4.3.1-1: Representative NMR Data for Oxalate-Containing Complexes
| Nucleus | Compound/System | Chemical Shift (ppm) | Remarks |
| ¹³C | Cd(II)-ovotransferrin-[¹³C]oxalate | 168.5, 169.9 | Two distinct resonances for the two carboxylate carbons of the bound oxalate, indicating slow exchange. |
| ⁹⁵Mo | Mo₇O₂₄⁶⁻ (aq) | 210, 32, ~15 | Multiple signals corresponding to different molybdenum environments within the isopolyanion. nih.govresearchgate.net |
| ⁹⁵Mo | β-Mo₈O₂₆⁴⁻ (aq) | ~100, 10 | Two distinct signals for the different molybdenum sites in the isopolyanion. nih.govresearchgate.net |
This table provides illustrative data from related systems due to the limited availability of specific NMR data for simple oxalomolybdates in the searched literature.
Elucidation of Species in Solution
NMR spectroscopy is a valuable tool for identifying the various species present in aqueous solutions of molybdate and oxalate, and for determining their equilibrium distributions. The speciation is highly dependent on factors such as pH and the relative concentrations of the reactants.
Potentiometric and spectrophotometric studies have shown that in the pH range of 2.0 to 7.0, the complexation between molybdate and oxalate can be described by the formation of several species. iaea.orgrsc.orgrsc.org NMR studies can complement these findings by providing direct evidence for the existence of these complexes in solution.
By monitoring the changes in the chemical shifts and intensities of the ¹⁷O and ⁹⁵Mo NMR signals as a function of pH and reactant concentrations, it is possible to identify the different oxalatomolybdate species. For example, the appearance of new signals in the ⁹⁵Mo NMR spectrum upon the addition of oxalate to a molybdate solution would indicate the formation of one or more oxalatomolybdate complexes. The relative integration of these signals can be used to determine the concentrations of the different species at equilibrium.
A study of aqueous molybdate solutions by ⁹⁵Mo and ¹⁷O NMR revealed the distribution of various isopolymolybdates as a function of pH. nih.govresearchgate.net A similar approach can be applied to the molybdate-oxalate system to map out the pH-dependent formation of different oxalatomolybdate complexes. While detailed NMR speciation studies specifically for the molybdate-oxalate system are not extensively reported in the readily available literature, the principles established for other polyoxometalate systems are directly applicable. imoa.info
Thermogravimetric and Calorimetric Analysis
Thermal analysis techniques, including thermogravimetry (TG) and differential scanning calorimetry (DSC), are essential for characterizing the thermal stability and decomposition pathways of oxalomolybdates. Calorimetry provides insights into the thermodynamics of their formation.
Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide a comprehensive picture of the thermal events that occur upon heating an oxalatomolybdate compound.
The thermal decomposition of ammonium (B1175870) oxalomolybdates typically proceeds in a stepwise manner. For a representative compound like ammonium bis(oxalato)dioxomolybdate(VI) dihydrate, (NH₄)₂[MoO₂(C₂O₄)₂(H₂O)₂], the decomposition would be expected to occur in several stages:
Dehydration: The initial mass loss, typically occurring at lower temperatures, corresponds to the removal of water of hydration. This is usually an endothermic process observed in the DSC curve.
Deammoniation and Oxalate Decomposition: At higher temperatures, the decomposition of the complex anion occurs, involving the loss of ammonia (B1221849) and the breakdown of the oxalate ligands. The decomposition of oxalate can produce carbon monoxide and carbon dioxide. This stage is often complex, with multiple overlapping steps.
Formation of Molybdenum Oxide: The final product of the thermal decomposition in an oxidizing atmosphere is typically molybdenum trioxide (MoO₃).
The thermal decomposition of related ammonium molybdates, such as ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), has been studied in detail. mdpi.com The decomposition proceeds through several intermediate ammonium polymolybdates with the evolution of ammonia and water, ultimately yielding MoO₃ at around 400°C. mdpi.com Similarly, the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate, a related complex, shows a stepwise release of water, ammonia, carbon dioxide, and carbon monoxide. scielo.br
Table 4.4.1-1: Illustrative Thermal Decomposition Data for an Ammonium Oxometalate Complex
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Thermal Event (DSC) |
| 98 - 145 | ~2.5 | Loss of physisorbed water | Endothermic |
| 180 - 220 | ~12.5 | Partial deammoniation and oxalate decomposition (release of NH₃ and CO₂) | Endothermic |
| 240 - 300 | ~35.0 | Complete deammoniation, loss of hydration water, and further oxalate decomposition (release of NH₃, H₂O, CO, CO₂) | Endothermic |
| ~600 | - | Crystallization of the final oxide product | Exothermic |
This table is based on data for monohydrated ammonium oxotris(oxalate)niobate and serves as an illustrative example of the expected decomposition pathway for an ammonium oxalomolybdate. scielo.br
Calorimetric studies have been employed to determine the thermodynamic parameters for the formation of molybdate-oxalate complexes in solution. Enthalpimetric titrations have been used to measure the enthalpy changes (ΔH) for the formation of various molybdate-oxalate species. For example, for the formation of the (1,1,2)²⁻, (2,2,5)³⁻, and (2,2,6)²⁻ complexes (where the notation refers to the stoichiometry of molybdate, oxalate, and protons, respectively), the enthalpy values have been determined to be -59.5, -123.0, and -117.0 kJ mol⁻¹, respectively. rsc.org These negative enthalpy values indicate that the complexation reactions are exothermic.
Coordination Chemistry and Complex Architectures of Oxalatomolybdates
Oxalate (B1200264) Ligand Binding Modes
The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of adopting numerous coordination modes, a key factor in the structural diversity of oxalatomolybdates. diva-portal.org Its ability to act as a chelating agent and a bridge between metal centers facilitates the formation of complex structures.
Bidentate Terminal Coordination
The most common binding mode for the oxalate ligand is as a bidentate chelate, forming a stable five-membered ring with the molybdenum atom (Mo-O-C-C-O). wikipedia.orgnih.gov In this configuration, the oxalate ligand coordinates to a single molybdenum center through two of its oxygen atoms. ontosight.ai This mode is frequently observed in both mononuclear and polynuclear complexes. For instance, in the dinuclear molybdenum(V) complex anion [Mo₂O₄(ox)₂(py)₂]²⁻, an oxalate ligand coordinates as a bidentate terminal ligand to each metal center of the {Mo₂O₄}²⁺ core. researchgate.netijntr.org Similarly, in the molybdenum(VI) complex K₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], bidentate oxalate ligands are bonded to the molybdenum ions. researchgate.net The formation of these chelate rings is a significant driving force in the assembly of oxalatomolybdate complexes.
Bridging Coordination Modes (e.g., μ-oxo, μ-sulfido, μ₄-oxalate, μ₈-oxalate)
The oxalate ligand's ability to bridge multiple metal centers is a defining feature of oxalatomolybdate chemistry, leading to the formation of polynuclear and polymeric structures. nih.gov This bridging can occur in several ways:
μ₄-Oxalate: In a less common but significant bridging mode, the oxalate ligand can act as a tetradentate bridge, connecting multiple metal centers. A notable example is found in the complex (MeNC₅H₅)₆[{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)], where a tetradentate oxalate ion links two dinuclear {Mo₂O₄}²⁺ subunits. researchgate.net In this unique staggered conformation, the two CO₂ entities of the bridging oxalate are rotated by 90 degrees relative to each other. researchgate.net Another instance of a tetradentate bridging oxalate is seen in a dinuclear diperoxidomolybdate complex, (C₉H₁₄N)₂[Mo₂(C₂O₄)(O₂)₄O₂], where the oxalate bridges two diperoxidomolybdate units. nih.gov
μ₈-Oxalate: An even more remarkable bridging capacity is demonstrated in the cyclic octanuclear anion [Mo₈O₁₆(OMe)₈(μ₈-C₂O₄)]²⁻. researchgate.net Here, the central oxalate ion's oxygen atoms each bridge a pair of molybdenum centers, effectively linking four dinuclear subunits. researchgate.net
The versatility of the oxalate ligand is further highlighted by its ability to adopt different coordination modes within the same complex, contributing to the formation of intricate, high-nuclearity clusters.
Multidentate and Chelating Roles
The oxalate ligand is inherently a multidentate ligand, capable of donating electron pairs from its four oxygen atoms. diva-portal.org This allows it to act simultaneously as a chelating and bridging ligand, a key factor in the construction of complex architectures.
In many polynuclear oxalatomolybdates, the oxalate ligand exhibits this dual role. For example, in the tetrameric complex anion [{Mo₂O₃S(ox)₂}₂(ox)]⁶⁻, there are both bidentate chelating oxalate ligands within the {Mo₂O₃S(ox)₂} moieties and a quadridentate bridging oxalate ligand linking these two dimeric units. researchgate.net The Mo–O bond lengths differ depending on the role of the oxalate, with the bonds to the bridging oxalate being longer than those to the chelating oxalates. researchgate.net
This ability to chelate to one metal center while also using its other oxygen atoms to bridge to one or more other metal centers is fundamental to the formation of one-, two-, and three-dimensional coordination polymers. nih.govrsc.org The interplay between the chelating and bridging functions of the oxalate ligand, combined with the presence of other ligands and the specific reaction conditions, dictates the final structure of the resulting oxalatomolybdate complex. ijntr.org
Molybdenum Oxidation States and Geometries in Complexes
Molybdenum can exist in a range of oxidation states, with +5 and +6 being particularly common in oxalato complexes. The oxidation state significantly influences the coordination geometry around the molybdenum atom, which is typically octahedral or a distorted version thereof, though other geometries like pentagonal bipyramidal are also observed. nih.govresearchgate.net
Molybdenum(VI) Oxalato Complexes
In its highest common oxidation state, molybdenum(VI) forms a variety of oxalato complexes, often with oxo ligands. These complexes can be mononuclear, dinuclear, or polymeric. researchgate.net
Coordination Geometry: The molybdenum(VI) center in these complexes typically exhibits a distorted octahedral or pentagonal bipyramidal geometry. researchgate.netnih.gov For example, in the dinuclear anion [Mo₂O₅(C₂O₄)₂(H₂O)₂]²⁻, each Mo(VI) atom is in a distorted octahedral environment, coordinated to terminal and bridging oxo-oxygens, as well as oxygen atoms from a bidentate oxalate ligand and a water molecule. researchgate.netsrce.hr In another example, the dinuclear complex (C₉H₁₄N)₂[Mo₂(C₂O₄)(O₂)₄O₂], each molybdenum atom displays a distorted pentagonal bipyramidal geometry, coordinated to two peroxo groups, an oxo ligand, and the bridging oxalate ligand. nih.gov
Structural Motifs: Common structural motifs for Mo(VI) oxalates include the dinuclear {Mo₂O₅}²⁺ and {Mo₂O₆}⁴⁺ cores. researchgate.net The reaction of molybdenum(VI) oxide with oxalic acid can yield complexes like M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], which have dimeric structures, or M₂[MoO₃(C₂O₄)], which form infinite polymeric chains. researchgate.net Three new dinuclear Mo(VI) oxalate compounds, (Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂], (ⁱPr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂], and (HDabco)₄[Mo₂O₆(C₂O₄)₂]·2H₂O, all contain the binuclear [Mo₂O₆(C₂O₄)₂]⁴⁻ anion where each molybdenum is in an octahedral MoO₆ environment. researchgate.net
The table below summarizes key characteristics of selected Molybdenum(VI) oxalato complexes.
| Complex Formula | Molybdenum Core | Mo Geometry | Oxalate Role |
| M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | {Mo₂O₅}²⁺ | Distorted Octahedral | Bidentate Chelating |
| M₂[MoO₃(C₂O₄)] | {MoO₃} | Six-coordinated | Bidentate Chelating |
| (C₉H₁₄N)₂[Mo₂(C₂O₄)(O₂)₄O₂] | - | Distorted Pentagonal Bipyramidal | Tetradentate Bridging |
| (Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂] | {Mo₂O₆}⁴⁻ | Octahedral | Bidentate Chelating |
Molybdenum(V) Oxalato Complexes
Molybdenum(V) oxalato complexes are characterized by the presence of Mo(V) centers, often occurring as diamagnetic dinuclear units containing a metal-metal bond.
Coordination Geometry: The molybdenum(V) ions in these complexes are typically found in a distorted octahedral coordination environment. ijntr.orgresearchgate.net For instance, in the complex trans-(PyH)₂[Mo₂O₄(ox)₂(Py)₂], each molybdenum atom has a distorted octahedral geometry, defined by two oxygen atoms from the oxalate, two bridging oxo groups, one terminal oxo atom, and a nitrogen atom from a pyridine (B92270) ligand. ijntr.org
Structural Motifs: A very common structural feature in Mo(V) chemistry is the dinuclear core, such as {Mo₂O₄}²⁺ or {Mo₂O₃S}²⁺. researchgate.netresearchgate.netresearchgate.net The {Mo₂O₄}²⁺ core contains a Mo-Mo bond, with a bond length of approximately 2.549 Å. ijntr.org These dinuclear units can then be linked by bridging oxalate ligands to form larger assemblies, including oligomers and one-dimensional polymers. researchgate.netrsc.org For example, solvothermal reactions of mononuclear halooxo-molybdates(V) with oxalic acid have produced various oligonuclear complexes where the oxalate ligand displays different binding modes, including bidentate terminal and μ₄-bridging. researchgate.netresearchgate.net In another example, hydrothermal reactions have led to the formation of polymeric chains of {Mo₂O₄}²⁺ units linked by bis-bidentate oxalate bridges. rsc.org
The table below provides an overview of representative Molybdenum(V) oxalato complexes.
| Complex Formula | Molybdenum Core | Mo Geometry | Oxalate Role |
| (MeNC₅H₅)₂[Mo₂O₄(η²-C₂O₄)₂(py)₂] | {Mo₂O₄}²⁺ | Distorted Octahedral | Bidentate Terminal |
| (MeNC₅H₅)₆[{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)] | {Mo₂O₄}²⁺ | - | Bidentate Terminal & μ₄-Bridging |
| K₆[{Mo₂O₃S(ox)₂}₂(ox)]·10H₂O | {Mo₂O₃S}²⁺ | Distorted Octahedral | Bidentate Chelating & Bridging |
| (MeNC₅H₅)₂ₙ[Mo₂O₄(C₂O₄)Cl₂]ₙ | {Mo₂O₄}²⁺ | Edge-sharing Octahedra | Bis-bidentate Bridging |
Distorted Octahedral Coordination Environments
In oxalatomolybdate complexes, the molybdenum atom is commonly found in a six-coordinate environment, adopting a distorted octahedral geometry. researchgate.netresearchgate.netresearchgate.net This distortion from a perfect octahedron arises from several factors, including the nature of the ligands and the electronic configuration of the metal center. The coordination sphere around the molybdenum ion is typically composed of oxygen atoms from various sources: terminal oxo groups (Mo=O), bridging oxo groups (Mo-O-Mo), and bidentate oxalate ligands. researchgate.netresearchgate.net The presence of multiple bond types, such as the short, strong Mo=O double bonds and the longer Mo-O single bonds, inherently leads to an asymmetrical ligand field and, consequently, a distorted geometry. ijntr.org
The Jahn-Teller effect is a key contributor to the distortion in certain transition metal complexes, particularly for ions with degenerate electronic ground states. unf.edulibretexts.org For molybdenum(V) (a d¹ ion) complexes, this effect can lead to the elongation or compression of bonds along one axis to remove electronic degeneracy and achieve a more stable state. libretexts.org This is evident in the differing Mo-O bond lengths within the same complex. For example, in dimeric molybdenum(V) complexes, the Mo-O bond trans to the terminal Mo=O group is often elongated, a phenomenon attributed to the trans influence of the strongly donating terminal oxo ligand. ijntr.org In one reported dimeric Mo(V) complex, the Mo-O(oxalate) bond trans to the Mo=O group is significantly longer (2.16(2) Å) than the Mo-O(oxalate) bond trans to a bridging oxygen atom (2.02(2) Å). ijntr.org
Even in molybdenum(VI) complexes, where the d⁰ configuration precludes a Jahn-Teller distortion, significant distortion of the octahedral geometry is the norm. researchgate.net This is due to the assembly of different types of oxygen ligands (terminal oxo, bridging oxo, and oxalate) around the central molybdenum atom. researchgate.net The structure of the dimeric anion [Mo₂O₅(C₂O₄)₂(H₂O)₂]²⁻ shows molybdenum atoms in a distorted octahedral environment, surrounded by terminal oxo-oxygens, a bridging oxygen, and a bidentate oxalate ligand. researchgate.netresearchgate.net The variation in cation can also influence the geometry; for instance, the Mo-O-Mo bridge in the anion is linear in the ammonium (B1175870) salt but angular (162.42(15)°) in the tetraphenylphosphonium (B101447) salt, a difference caused by intramolecular hydrogen bonding in the latter. researchgate.net
Formation of Polynuclear and Polymeric Species
Oxalatomolybdate chemistry is characterized by the extensive formation of polynuclear and polymeric structures through the condensation of simpler monomeric units. researchgate.netrsc.org The degree of condensation and the resulting architecture are highly dependent on factors such as pH and the nature of the counterion present during synthesis. rsc.orgresearchgate.net These complex structures are built from molybdenum-oxo cores linked together by bridging oxo ligands or by the oxalate ligands themselves acting in various bridging capacities. This leads to a rich variety of architectures, from simple dimers to complex three-dimensional frameworks.
Dimeric Structures with Mo₂O₅ Core
A common structural motif in oxalatomolybdate chemistry is the dinuclear anion containing a [Mo₂O₅]²⁺ core. researchgate.netresearchgate.net Complexes with the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (where M can be Na, K, Rb, Cs, NH₄⁺) feature this dimeric structure. researchgate.netresearchgate.net In these anions, two molybdenum(VI) centers, each with a distorted octahedral coordination, are linked by a central bridging oxygen atom (μ₂-O). researchgate.net
The coordination environment of each molybdenum atom is completed by two terminal oxo groups, a bidentate oxalate ligand, and a water molecule. researchgate.net The anionic complex [Mo₂O₅(C₂O₄)₂(H₂O)₂]²⁻ can be centrosymmetric, with the bridging oxygen atom located at an inversion center, resulting in a linear Mo-O-Mo bridge. researchgate.net However, as noted previously, the choice of cation can induce an angular bridge. researchgate.net
| Compound Formula | Core | Cation (M) | Mo-O-Mo Bridge Geometry | Reference |
| (NH₄)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | NH₄⁺ | Linear | researchgate.net |
| ((C₆H₅)₄P)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | (C₆H₅)₄P⁺ | Angular (162.42(15)°) | researchgate.net |
| K₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | K⁺ | Linear | researchgate.net |
| Rb₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | [Mo₂O₅]²⁺ | Rb⁺ | Isostructural with K⁺ salt | researchgate.net |
Oligonuclear Complexes
Beyond simple dimers, oxalatomolybdates can form larger, discrete oligonuclear complexes. A notable example is a tetranuclear complex where two dimeric {Mo₂O₄}²⁺ units are connected by a tetradentate oxalate ligand, forming the anion [{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)]⁶⁻. researchgate.net This structure represents a rare case where the bridging oxalate ligand adopts a completely staggered conformation, with its two CO₂ groups rotated 90 degrees relative to each other. researchgate.net
Another type of tetranuclear species involves two dimeric Mo₂O₃S(ox)₂ moieties bridged by an additional oxalate ligand, forming K₆[{Mo₂O₃S(ox)₂}₂(ox)]·10H₂O. researchgate.net In this complex anion, each molybdenum atom in the dimer is bridged by one sulfur and one oxygen atom. The bridging oxalate ligand is quadridentate, and the Mo-O bonds associated with it (2.304(4) Å, 2.302(4) Å) are significantly longer than the Mo-O bonds of the bidentate oxalate ligands (ranging from 2.093(4) to 2.120(4) Å). researchgate.net
Cyclic Tetrameric and Linear Tetrameric Species
Systematic studies have revealed the existence of novel tetrameric oxalatomolybdate species, both cyclic and linear. rsc.orgresearchgate.net
The cyclic tetramer, [Mo₄O₁₂(ox)₄]⁸⁻, consists of four molybdenum atoms that are nearly coplanar, forming a parallelogram close to a square. rsc.org The Mo-Mo distances are approximately 3.95 Å and 3.97 Å. rsc.org Each molybdenum atom is coordinated by one bidentate oxalate anion, two terminal oxo ligands, and two bridging oxo ligands that link it to its neighbors within the ring. rsc.org A key feature of this structure is the alternation of Mo-O bond lengths within the Mo-O-Mo bridges of the ring, with one shorter bond (1.738–1.757 Å, corresponding to a Mo=O double bond) and one longer bond (2.228–2.247 Å). rsc.org
A linear tetrameric species, [Mo₄O₈(μ-O)₃(ox)₄(H₂O)₂]⁶⁻, has also been characterized. rsc.orgrsc.org This linear tetramer is built from two distinct pairs of molybdenum subunits. The two terminal molybdenum ions are coordinated by a water molecule, an oxalate anion, two terminal oxo groups, and one bridging oxo ligand. The two internal molybdenum subunits are each coordinated by an oxalate anion, two terminal oxo groups, and two bridging oxo ligands. rsc.org Unlike the cyclic tetramer, the Mo-O bonds to the bridging oxo ligands are more uniform, falling within the range of 1.811–1.986 Å. rsc.org
Infinite Polymeric Structures
Oxalatomolybdates frequently form one-dimensional (1D) infinite polymeric chains. researchgate.netrsc.org Compounds with the general formula M₂[MoO₃(C₂O₄)] are known to adopt infinite polymeric structures where [MoO₆] octahedra share edges. researchgate.net These chains are built from repeating [MoO₃(C₂O₄)]²⁻ units.
Polyoxometalate (POM) Frameworks with Oxalate Ligands
Polyoxometalates (POMs) are large, anionic metal-oxygen clusters that can serve as building blocks for constructing extended, often porous, materials known as metal-organic frameworks (MOFs). nenu.edu.cnsciopen.comgla.ac.uk The oxalate ligand plays a crucial role in the assembly of some POM-based frameworks. nenu.edu.cnsciopen.com While many POM-based MOFs use nitrogen-donor ligands, the use of carboxylate ligands like oxalate has been less common. nenu.edu.cn
A key strategy involves using the oxalate ligand to chelate two metal ions, forming a cationic secondary building unit (SBU). nenu.edu.cn For example, two Co(II) cations can be bridged by an oxalate molecule to form a binuclear SBU. These cationic SBUs can then be linked by other organic molecules to create a cationic framework, with the large, highly negative POM anions residing in the pores as templates and charge-balancing agents. nenu.edu.cn In one such structure, a 3D cationic framework is formed from binuclear cobalt-oxalate units linked by 4,4'-bipyridine, with large [As₂W₁₈O₆₂]⁶⁻ Dawson-type POMs occupying the voids. nenu.edu.cnsciopen.com In another case, three oxalate ligands were used to create a planar hexagonal {Mn₆} core within a larger nona-Mn(II)-encapsulated POM structure, which then linked to form a 1D chain. mdpi.com This demonstrates the versatility of the oxalate ligand in directing the assembly of complex, high-nuclearity POM-based materials.
Integration of Oxalate into POM Architectures
The incorporation of oxalate ligands into polyoxomolybdate structures is a key strategy for creating novel inorganic-organic hybrid materials. irb.hr Oxalate can be integrated in several ways: as a terminal chelating ligand, as a bridge between metal centers within a cluster, or as a linker connecting separate POM units into extended networks.
One of the fundamental structural motifs involves dinuclear molybdenum(VI) oxalate complexes. Several compounds containing the binuclear [Mo₂O₆(C₂O₄)₂]⁴⁻ anion have been synthesized and characterized. researchgate.netresearchgate.net In these structures, each molybdenum atom is typically in a distorted octahedral environment, coordinated to terminal and bridging oxo groups, as well as a chelating oxalate ligand. researchgate.netresearchgate.net The interconnection of these anionic units with various counter-cations through hydrogen bonding can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. researchgate.netresearchgate.net For instance, the use of the [HDabco]⁺ cation results in infinite inorganic-organic chains that interact via hydrogen bonds to form a 3D supramolecular structure. researchgate.net
Beyond simple dinuclear units, oxalate can be incorporated into larger, more complex polyoxomolybdate clusters. A notable example is the formation of an oxalate-filled cavity within a reduced, cyclic octanuclear polyoxomolybdate. The reaction of α-[(n-C₄H₉)₄N]₄[Mo₈O₂₆] with rhodizonic acid leads to the formation of [(n-C₄H₉)₄N]₂[Mo₈O₁₆(OCH₃)₈(C₂O₄)], where an oxalate ligand is encapsulated within the core of the octamolybdate ring. acs.org
The versatility of oxalate as a bridging ligand is further demonstrated in the construction of multi-component hybrid materials. A 3D organic-inorganic hybrid compound based on a Lindqvist-type polyoxometalate, [{Cu(phen)}₃{Cu(μ₂-ox)₃}{Mo₆O₁⁹}], has been synthesized hydrothermally. rsc.org In this intricate structure, three oxalate ligands bridge a central copper atom and three {Cu(phen)} fragments, forming a tetranuclear copper(II) coordination complex. These tetranuclear units then interconnect with the [Mo₆O₁₉]²⁻ clusters to build a complex 3D network. rsc.org
The integration of oxalate is not limited to pure polyoxomolybdates. In lanthanide-substituted polyoxotungstates, a related class of POMs, oxalate ligands can bridge two lanthanide-substituted Keggin-type anions. For example, compounds with the general formula {[(PW₁₁O₃₉)Ln(H₂O)]₂(C₂O₄)}¹⁰⁻ (where Ln = Y, Dy, Ho, Er) have been synthesized, showcasing the ability of oxalate to link large, pre-formed POM units. mdpi.com
| Oxalatomolybdate Compound | Structural Role of Oxalate | Resulting Architecture | Reference |
|---|---|---|---|
| (Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂] | Monochelating ligand to each Mo center in a dinuclear anion | Infinite inorganic-organic chains forming a layer-like structure | researchgate.net |
| [(n-C₄H₉)₄N]₂[Mo₈O₁₆(OCH₃)₈(C₂O₄)] | Encapsulated within an octanuclear molybdate (B1676688) ring | Discrete, cavity-containing polyoxomolybdate cluster | acs.org |
| [{Cu(phen)}₃{Cu(μ₂-ox)₃}{Mo₆O₁⁹}] | Bridging ligand within a tetranuclear copper(II) complex that links Lindqvist POMs | 3D organic-inorganic hybrid network | rsc.org |
| {[(PW₁₁O₃₉)Ln(H₂O)]₂(C₂O₄)}¹⁰⁻ | Bridging ligand between two lanthanide-substituted Keggin units | Dimeric polyoxometalate assembly | mdpi.com |
Functionalized Polyoxomolybdates
The covalent grafting of organic ligands, such as oxalate, onto polyoxometalates is a powerful method to create functionalized materials with tailored properties. researchgate.net This functionalization can modify the electronic structure, solubility, stability, and reactivity of the POM, leading to applications in catalysis, materials science, and photochemistry. irb.hrresearchgate.netmdpi.com
A prominent example of an oxalate-functionalized POM is Na₂H₃₈[P₈W₆₀Ta₁₂O₂₄₂(C₂O₄)₄]·56H₂O (C₂O₄-POM). researchgate.netrsc.org This complex is synthesized by reacting a Ta/W mixed-addenda Wells-Dawson precursor with oxalic acid. rsc.org The resulting structure is a large, tetragonal cluster where four oxalate ligands are each chelated to a tantalum atom in a bidentate fashion. rsc.org This functionalization imparts significant stability to the cluster, which maintains its structure over a wide pH range (0.5 to 3.0) for extended periods. rsc.org This stability, combined with the presence of the oxalate "antenna," allows for the creation of advanced composite materials. When combined with palladium nanoparticles and reduced graphene oxide (rGO), the resulting Pd/(C₂O₄-POM)@rGO composite demonstrates excellent catalytic activity for the hydrogenation of olefins under mild conditions, highlighting the role of the functionalized POM in creating robust heterogeneous catalysts. rsc.org
The incorporation of oxalate ligands can also impart specific optical properties. In hybrid materials containing lanthanide ions, the oxalate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide center, which then luminesces. This sensitization effect is observed in oxalate-bridging lanthanide-incorporated arsenotungstates. researchgate.net The organic ligand sensitizes the luminescence of ions like Eu³⁺ (red emission) and Tb³⁺ (green emission), a property that is crucial for the development of novel phosphors and optical materials. researchgate.net
The functionalization of POMs with oxalate is also a key strategy in developing materials with catalytic activity for various organic transformations. While specific examples for oxalatomolybdates are part of a broader field, related functionalized POMs show significant promise. For instance, Preyssler-type POMs hybridized with transition metal complexes exhibit electrocatalytic abilities toward the reduction of hydrogen peroxide and can catalyze reactions like the cyanosilylation of aldehydes. acs.org Similarly, enantiomerically pure Zr(IV)-substituted Keggin-type polyoxotungstates functionalized with chiral malate (B86768) ligands (a dicarboxylate similar to oxalate) exhibit second-harmonic generation (NLO) responses, demonstrating that organic functionalization can induce useful optical properties. henu.edu.cn The principles demonstrated in these systems are directly applicable to the design of functional oxalatomolybdate materials.
| Functionalized Oxalato-POM System | Functionality | Key Research Finding | Reference |
|---|---|---|---|
| Pd/(C₂O₄-POM)@rGO (C₂O₄-POM = Na₂H₃₈[P₈W₆₀Ta₁₂O₂₄₂(C₂O₄)₄]·56H₂O) | Heterogeneous Catalysis | Showed good catalytic performance for olefin hydrogenation under mild conditions (1 bar H₂, room temp.). | rsc.org |
| Oxalate-bridging lanthanide-based polyoxometalates | Luminescence | The oxalate ligand acts as an antenna, sensitizing the characteristic emission of lanthanide ions (e.g., Eu³⁺, Tb³⁺). | researchgate.net |
| Oxalate-functionalized tetra-Zr(IV)-substituted silicotungstate | Catalytic Oxidation | Demonstrated catalytic activity for the oxidation of thioethers. | henu.edu.cn |
Reactivity and Reaction Mechanisms of Oxalatomolybdates
Redox Chemistry
Redox reactions, involving the transfer of electrons, are a key feature of oxalatomolybdate chemistry. redalyc.orgnih.govmdpi.com These processes can be initiated by external stimuli such as light and are central to the functionality of many polyoxometalates.
Photo-induced Reduction of Mo(VI) to Mo(V)
Molybdenum(VI) oxalato complexes exhibit notable photochromic properties, changing color upon exposure to ultraviolet (UV) light. researchgate.netsrce.hr This phenomenon is attributed to the partial reduction of the molybdenum centers from the +6 oxidation state to the +5 oxidation state. researchgate.netsrce.hr The photochemical process is a redox reaction where the Mo(VI) center is reduced to a Mo(V) moiety. srce.hr
This photo-induced reduction is particularly pronounced in dimeric oxalatomolybdate complexes. researchgate.net The change in color, typically from colorless to green-brown, directly correlates with the appearance of an ESR (Electron Spin Resonance) signal that is indicative of the presence of Mo(V). researchgate.net The mechanism involves an intramolecular electron transfer from the oxalato ligands, which can lead to their partial decomposition and the release of CO₂. mdpi.com This reduction process is often localized at the crystal surfaces of the solid-state complexes. researchgate.net
Table 1: Photochromic Behavior of Molybdenum(VI) Oxalate (B1200264) Complexes
| Complex Type | Observation under UV light | Underlying Process |
|---|---|---|
| Dimeric M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Pronounced color change (colorless to green-brown) | Partial reduction of Mo(VI) to Mo(V) at crystal surfaces. researchgate.net |
General Electron Transfer Processes in Polyoxometalates
Polyoxometalates (POMs), the broader class of compounds to which oxalatomolybdates belong, are known for their ability to undergo multiple, reversible electron transfer reactions without significant structural change. This has led to them being described as "electron sponges". researchgate.net This electron-accepting capability is crucial for their catalytic and electronic applications. srce.hracs.org
A key mechanism in the redox chemistry of POMs is Proton-Coupled Electron Transfer (PCET) . nih.gove-conversion.de In PCET, the transfer of an electron is coupled with the transfer of a proton. e-conversion.de This can occur in a single concerted step or in a stepwise manner, where electron and proton transfer happen separately. e-conversion.de This coupling avoids large changes in charge during the reaction, making the process more energetically efficient. e-conversion.de The environment, such as the acidity of the solution, can influence the PCET mechanism. researchgate.net In the context of oxalatomolybdates, the presence of protons or proton-donating ligands can facilitate the reduction of the molybdenum centers.
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction type for coordination complexes where one ligand is replaced by another. e-conversion.decnr.itresearchgate.net These reactions are crucial for the synthesis of new oxalatomolybdate species and for understanding their reactivity in solution.
Conversions of Oxalatomolybdites to Oxalatomolybdates
The term "oxalatomolybdite" implies a complex containing molybdenum in a lower oxidation state, typically Mo(V), which can be oxidized to form an "oxalatomolybdate" containing Mo(VI). The conversion of Mo(V) species to Mo(VI) oxalato complexes has been observed, sometimes unexpectedly. For instance, the reaction of a Mo(V) starting material with 3-phenyllactic acid in the presence of tetraphenylphosphonium (B101447) counterions resulted in the oxidation of the metal to the +6 state and the oxidative cleavage of the organic acid to form an oxalate ligand, yielding a polynuclear oxomolybdate(VI) complex. researchgate.net
Conversely, the synthesis of Mo(V) oxalato complexes from Mo(VI) precursors requires the use of a reducing agent. For example, the pyridine (B92270) oxalato molybdenum(V) complex, trans-(PyH)₂[Mo₂O₄(ox)₂(Py)₂], was synthesized from a molybdate(VI) source in the presence of hydrazine (B178648) hydrochloride, which reduces molybdenum from the +6 to the +5 oxidation state. ijntr.org This demonstrates the reversible nature of the redox couple between oxalatomolybdites and oxalatomolybdates, which can be controlled by the choice of reagents and reaction conditions.
Thermal Decomposition Pathways
The thermal stability and decomposition of oxalatomolybdates are critical for their application in high-temperature processes and material synthesis. The decomposition pathway is highly dependent on the nature of the counter-cation and the atmosphere.
Thermogravimetric analysis (TGA) of ammonium (B1175870) oxalatomolybdate complexes reveals a multi-step decomposition process. The decomposition of ammonium molybdates, which serve as a close analogue, proceeds through several intermediate ammonium molybdates with decreasing ammonia (B1221849) content, ultimately yielding molybdenum trioxide (MoO₃) at temperatures around 400°C. mdpi.com During this process in an inert atmosphere, the ammonia released can act as a reducing agent, leading to a "self-reduction" of the molybdenum center. mdpi.com
For alkali metal oxalatomolybdates, the thermal decomposition is influenced by the specific cation. mdpi.com Studies on various metal oxalates show that the decomposition temperatures and products can vary significantly. For instance, the decomposition of rare-earth oxalates is affected by the presence of calcium oxalate, which alters the crystallization of the resulting metal oxides. nih.gov Similarly, the thermal decomposition of alkali metal hydroxides shows distinct transition and fusion temperatures for different alkali metals, suggesting that the cation plays a significant role in the thermal stability of the corresponding oxalatomolybdate salts. nist.gov
Table 2: General Thermal Decomposition Features
| Compound Type | Atmosphere | Key Observations | Final Product (Typical) |
|---|---|---|---|
| Ammonium Oxalatomolybdate | Inert | Stepwise loss of water and ammonia; potential for self-reduction of Mo(VI) by released ammonia. mdpi.com | Reduced Molybdenum Oxides / MoO₃ |
| Ammonium Oxalatomolybdate | Air | Stepwise loss of water and ammonia; oxidation of ammonia. | MoO₃ researchgate.netmdpi.com |
Interactions with other Chemical Species
Oxalatomolybdates can engage in a variety of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which allow them to form complex supramolecular assemblies. researchgate.netrsc.org These interactions are key to controlling the structure and properties of the resulting materials.
A systematic study has shown that the choice of counter-ion, specifically complex cations like Co(III)-ammine complexes, can direct the self-assembly of oxalatomolybdate anions in solution. rsc.orgrsc.org By adjusting the pH and using different Co(III)-ammine macrocations (e.g., [Co(NH₃)₆]³⁺, [Co(ox)(en)₂]⁺), a variety of oxalatomolybdate species, including novel cyclic and linear tetramers, can be isolated in the solid state. rsc.org The hydrogen bonding potential of the cation plays a crucial role in this structural control. researchgate.netrsc.org
The interactions are not limited to inorganic cations. Organic cations and molecules can also form supramolecular structures with oxalatomolybdate anions. For example, interactions between binuclear [Mo₂O₆(C₂O₄)₂]⁴⁻ anions and cations like diprotonated dipropylammonium or 1,4-diazabicyclo[2.2.2]octane (HDabco)⁺ lead to the formation of infinite inorganic-organic chain structures through hydrogen bonds and van der Waals forces. researchgate.net Furthermore, oxalatomolybdate complexes can incorporate neutral organic ligands like pyridine, which coordinate directly to the molybdenum center. ijntr.org These interactions highlight the versatility of oxalatomolybdates as building blocks for crystal engineering and the design of functional hybrid materials. acs.org
Interference with Reactions of Molybdic Acid
The interaction between oxalates (the salts and esters of oxalic acid) and molybdic acid or its corresponding molybdate (B1676688) anions is primarily characterized by the formation of stable oxalatomolybdate complexes. This complexation is the fundamental mechanism through which oxalates interfere with the typical reactions of molybdic acid. By sequestering molybdenum(VI) ions, oxalate prevents them from participating in other chemical processes, leading to significant interference in various applications, most notably in analytical chemistry and catalysis.
The reaction of molybdenum(VI) oxide (an anhydride (B1165640) of molybdic acid) or alkali molybdates with oxalic acid or alkali oxalates leads to the formation of distinct series of oxalatomolybdate complexes. researchgate.net The specific nature of the resulting complex is influenced by factors such as reactant concentrations and pH. Research has identified several types of these complexes, which can exist as discrete anions or polymeric structures. researchgate.netresearchgate.net
Mechanism of Interference
The core of the interference lies in a ligand exchange or complexation reaction where the oxalate ion (C₂O₄²⁻), acting as a bidentate ligand, coordinates strongly with the molybdenum(VI) center. This reaction is highly favorable and effectively competes with other reagents that are intended to react with the molybdate.
Interference in Analytical Chemistry
A classic example of this interference is observed in the "molybdenum blue" reaction, a widely used spectrophotometric method for the determination of orthophosphate, silicate, and arsenate. researchgate.netresearchgate.net In this method, molybdic acid reacts with orthophosphate under acidic conditions to form a heteropoly acid, specifically 12-molybdophosphoric acid (12-MPA). researchgate.netplymouth.ac.uk This complex is then reduced to produce a intensely colored species known as phosphomolybdenum blue (PMB), the absorbance of which is measured to quantify the phosphate (B84403) concentration. researchgate.netplymouth.ac.uk
When oxalate is present in the sample, it disrupts this analytical procedure by forming stable oxalatomolybdate(VI) complexes. researchgate.net This competing reaction reduces the concentration of free molybdate available to form the 12-MPA, leading to an underestimation of the phosphate concentration. Organic acids, including oxalic acid, are known to inhibit the molybdenum blue reaction by sequestering the Mo(VI) and impeding the formation of the necessary heteropoly acid precursor. researchgate.net The effect of this interference is significant enough that other organic acids, such as tartaric acid, are sometimes intentionally added to analytical procedures to eliminate interference from phosphates when measuring silicates. nemi.govredalyc.org
Table 1: Contexts of Oxalate Interference with Molybdic Acid Reactions
| Context of Reaction | Expected Reaction of Molybdic Acid | Interfering Reaction with Oxalate | Outcome of Interference |
|---|---|---|---|
| Phosphate Analysis | Formation of 12-molybdophosphoric acid with orthophosphate. plymouth.ac.uk | Formation of stable oxalatomolybdate(VI) complexes. researchgate.net | Incomplete formation of the phosphomolybdate complex, leading to falsely low analytical results. researchgate.net |
| Catalysis | Mo(VI) center acts as a catalyst (e.g., in oxidation reactions). iaea.org | Sequestration of Mo(VI) as a stable, less reactive oxalatomolybdate complex. researchgate.net | Inhibition or "poisoning" of the catalyst, reducing or eliminating its activity. |
| Hydrometallurgy | Used as a leaching agent in acidic solutions. | Formation of intermediate aqua oxalato molybdate chelates. azurewebsites.netonetunnel.org | The formation of the oxalato complex is a necessary intermediate step for the leaching process itself. |
Formation of Specific Oxalatomolybdate Complexes
Research has characterized several of the oxalatomolybdate complexes that are formed when molybdic acid reacts with oxalates. The stoichiometry and structure of these complexes can vary. For instance, the reaction between molybdenum(VI) oxide and alkali oxalates can yield two different series of complexes, demonstrating the versatility of the Mo-oxalate interaction. researchgate.net
Table 2: Examples of Oxalatomolybdate Complexes Formed from Mo(VI) and Oxalate
| General Formula | Core Structure | Description | Reference |
|---|---|---|---|
| M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Mo₂O₅ | A dimeric structure containing two molybdenum centers bridged by an oxygen atom. | researchgate.net |
| M₂[MoO₃(C₂O₄)] | MoO₃ | An infinite polymeric structure. | researchgate.net |
| [{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)]⁶⁻ | {Mo₂O₄}²⁺ | An octanuclear complex formed from molybdenum(V) precursors and oxalic acid, featuring a bridging oxalate ion. | researchgate.net |
M represents an alkali metal cation (e.g., Na, K, Rb, Cs).
This tendency to form highly stable complexes makes oxalates a significant source of chemical interference in processes involving molybdic acid, necessitating careful control of sample matrices in analytical methods and consideration of potential inhibitors in catalytic systems.
Theoretical and Computational Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the behavior of molybdenum-oxalate systems. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
Ab initio molecular orbital methods are "first-principles" calculations that rely on the fundamental constants of physics, without empirical parameters. These calculations have been employed to determine the most stable geometric arrangements (conformations) and their relative energies for complex oxalomolybdate structures.
For instance, ab initio calculations were performed on the complex hexaanion [{Mo2O4(η2-C2O4)2}2(μ4-C2O4)]6-. These studies focused on determining the lowest energy conformation related to the orientation of the central bridging tetradentate oxalate (B1200264) ion (μ4-oxalate). The calculations revealed that the isomer with a "staggered" conformation of this central oxalate ion is the most energetically favorable structure. researchgate.net This preference for a staggered arrangement is crucial for understanding the three-dimensional structure and packing of such complex ions in the solid state.
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the electronic structure and properties of large molybdenum oxalate complexes.
DFT studies have been instrumental in optimizing the molecular geometry of molybdenum oxalate compounds and analyzing their electronic properties. researchgate.net Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.
In one study on a morpholinium oxalate complex involving molybdenum, DFT was used to scrutinize the optimized structure and its frontier energy gap. researchgate.net The calculations helped to interpret the charge transfer characteristics within the compound. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with DFT, has been utilized to evaluate the stability arising from charge delocalization and intermolecular interactions within the crystal lattice of molybdenum oxalate complexes. researchgate.net
These computational approaches provide a detailed picture of the electron distribution, identifying regions of high electron density (potential sites for electrophilic attack) and low electron density (potential sites for nucleophilic attack).
Table 1: Representative Theoretical Data for Molybdenum Oxalate Complexes from DFT Studies
| Property Calculated | Typical Finding | Significance |
| Optimized Geometry | Provides bond lengths and angles for the lowest energy structure. | Correlates with experimental X-ray diffraction data and confirms molecular structure. |
| HOMO-LUMO Gap | The energy difference between frontier orbitals. | Indicates electronic excitability, chemical reactivity, and stability. |
| NBO Analysis | Quantifies charge transfer and delocalization between orbitals. | Explains the stability derived from hyperconjugative and hydrogen bonding interactions. |
| Mulliken/NPA Charges | Calculates the partial charge on each atom. | Helps to understand electrostatic interactions and reaction mechanisms. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Vis spectra). TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.
TD-DFT has been applied to investigate the nature of excited states in complex molybdenum systems, including those with oxalate bridges. ohiolink.edu For a dimeric molybdenum complex linked by an oxalate bridge, TD-DFT calculations, in conjunction with experimental techniques, were used to probe the character and dynamics of its excited states. ohiolink.edu For example, upon excitation, it was possible to determine if the resulting excited state was localized on one part of the molecule or delocalized across the entire structure. ohiolink.edu Such insights are crucial for designing molecules with specific photophysical properties for applications in photocatalysis or solar energy conversion. ohiolink.edu
Molecular Modeling for Supramolecular Interactions
Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. In the context of oxalomolybdic acid and its salts, these methods are valuable for understanding how individual complex ions self-assemble into larger, ordered structures through non-covalent forces.
The crystal structures of various oxalomolybdate salts reveal the importance of supramolecular interactions, particularly hydrogen bonding. For example, the arrangement of molecules in the solid state can lead to the formation of supramolecular dimers assembled through a network of O–H···O hydrogen bonds. researchgate.net
Molecular modeling can also be used to understand the interaction of molybdenum oxalate complexes with surfaces. It has been proposed that molybdenum-oxalate species can be effectively immobilized on carbon-based materials. researchgate.net This interaction is thought to occur between the oxygen atoms of the oxalate ligand and the carbon surface, a process that can be modeled to understand the binding energy and orientation of the complex on the substrate. researchgate.net Such studies are relevant for the development of catalysts where uniform dispersion of the active species is critical. researchgate.net
Supramolecular Assembly and Material Design Principles Involving Oxalatomolybdates
Controlled Assembly through Intermolecular Interactions
The precise arrangement of oxalatomolybdate units into larger, ordered structures is directed by a suite of non-covalent forces. The deliberate selection of reaction components and conditions allows for a high degree of control over these interactions, enabling the rational design of materials with specific topologies and properties. The dominant species in solution, primarily determined by pH, can be condensed into more complex solid-state structures through the templating effects of other ions and molecules present in the crystallization environment. rsc.orgrsc.org
Hydrogen bonding is a primary directional force in the supramolecular assembly of oxalatomolybdates, acting as a molecular-level guide to organize building blocks into specific arrangements. researchgate.net These interactions, particularly between hydrogen bond donors on a cation and oxygen atoms (from oxo or oxalate (B1200264) ligands) on the anion, can serve as a template, bringing monomeric units into close proximity and inducing their condensation into larger oligomeric or polymeric structures. rsc.org
A compelling example is the use of Co(III)-ammine macrocations, which possess a significant hydrogen bonding potential. In the assembly of a cyclic tetramer, [Mo₂O₄(μ-O)₂(ox)₂]₂⁸⁻, one ammine ligand from the [Co(NH₃)₆]³⁺ cation positions itself centrally above the anion ring. This single ligand forms four distinct hydrogen bonds with four different oxygen atoms, each coordinating to a different molybdenum atom within the nascent tetramer. This array of hydrogen bonds effectively acts as a template, gathering monomeric [MoO₃(ox)(H₂O)]²⁻ units and facilitating their condensation into the final cyclic structure. rsc.org This demonstrates that strong, well-defined hydrogen bonding networks can overcome the inherent charge repulsion between anionic units to direct the formation of specific, complex architectures. rsc.orgrsc.org
The strength and geometry of these hydrogen bonds are critical. Strong hydrogen bonds, often formed in acid-base reactions where a protonated base interacts with a conjugate base (e.g., N⁺–H⋯O⁻), are a key driving force for crystal formation. nih.gov In oxalatomolybdate systems, these interactions connect cations and anions, often incorporating water molecules, to build up extensive one-, two-, or three-dimensional networks. rsc.orgresearchgate.net
Counterions are not merely passive charge-balancing agents in oxalatomolybdate chemistry; they are active structural directors that significantly influence the final supramolecular architecture. nih.govchemrxiv.org The size, charge, and, crucially, the hydrogen-bonding capability of the counterion can determine which specific oxalatomolybdate species crystallizes from a solution, even when the solution speciation is dominated by a different anion. rsc.orgnih.gov
The use of complex macrocations, such as Co(III)-ammine complexes, exemplifies this directive role. By varying the specific Co(III)-ammine cation (e.g., [Co(NH₃)₆]³⁺, [Co(NO₂)(NH₃)₅]²⁺, [Co(en)₃]³⁺), researchers can systematically control the condensation of simple oxalatomolybdate precursors into a variety of oligomers and polymers. rsc.org The condensation process is directly correlated with the hydrogen bonding ability of the chosen macrocation. rsc.orgrsc.org This templating effect arises from a combination of electrostatic cation-anion interactions and the specific geometric arrangement of hydrogen bond donor groups on the cation surface, which can show selectivity towards certain anionic shapes. rsc.org
For instance, studies have shown that different counterions can lead to vastly different structures even under similar pH conditions. The selection of the counterion is a critical parameter that can stabilize one framework over another, highlighting its persistent role in determining the final structure and symmetry of the crystalline material. rsc.orgchemrxiv.org The interplay between the oxalatomolybdate anion and the counterion can lead to discrete, isolated units or extended polymeric frameworks. In one case, using the AsPh₄⁺ counterion resulted in discrete [Cr(bipy)(ox)₂]⁻ anions, whereas using Na⁺ led to a two-dimensional polymeric network of [NaCr(bipy)(ox)₂(H₂O)]. rsc.org This demonstrates that the counterion's coordinating preference and ability to form bridging interactions are pivotal in dictating the dimensionality of the final assembly.
The table below summarizes research findings on the controlled synthesis of various oxalatomolybdate species using different Co(III)-ammine counterions, showcasing the influence of the cation on the resulting anionic structure. rsc.org
| Counterion Used | pH | Resulting Oxalatomolybdate Anion | Anion Structure |
|---|---|---|---|
| [Co(NH₃)₆]³⁺ | 6.5 | [Mo₂O₄(μ-O)₂(ox)₂]₂⁸⁻ | Cyclic Tetramer |
| [Co(NH₃)₆]³⁺ | 3.5 | [Mo₄O₁₁(ox)₄(H₂O)]ₙ⁶ⁿ⁻ | 1D Polymer |
| [Co(NO₂)(NH₃)₅]²⁺ | 3.5 | [Mo₄O₈(μ-O)₃(ox)₄(H₂O)₂]⁶⁻ | Linear Tetramer |
| [Co(en)₃]³⁺ | 6.5 | [MoO₃(ox)(H₂O)]²⁻ | Monomer |
| [Co(ox)(en)₂]⁺ | 3.5 | [H₃Mo₂O₄(μ-O)₂(ox)₂]³⁻ | Dimer |
Formation of 1D and Higher-Dimensional Supramolecular Polymers
The capping nature of the oxalate ligand predisposes oxalatomolybdates to form one-dimensional (1D) chain-like polymers. rsc.org The formation of these extended structures is a hierarchical process, often proceeding through the condensation of smaller, pre-formed units. For example, the polymeric anion [Mo₄O₁₁(ox)₄(H₂O)]ₙ⁶ⁿ⁻ can be viewed as the result of the further condensation of linear tetramer units, [Mo₄O₈(μ-O)₃(ox)₄(H₂O)₂]⁶⁻. rsc.org This step-wise assembly, where oligomers connect to form polymers, is a key principle in building higher-dimensional structures from simple precursors.
The geometry of the resulting polymer can be complex. In the [Mo₄O₁₁(ox)₄(H₂O)]ₙ⁶ⁿ⁻ chain, the orientation of the terminal oxo-ligands within the repeating subunits causes a 90° bend in the polymeric chain at every fourth molybdenum atom, creating a kinked or zig-zag structure. rsc.org These 1D chains represent the primary structure, which can then be organized into higher-dimensional (2D or 3D) architectures through weaker intermolecular forces. Hydrogen bonds and electrostatic interactions involving the counterions and solvent molecules link adjacent polymer chains, assembling them into layers or more complex three-dimensional networks. rsc.orgresearchgate.net The ability to tune the formation of 1D versus 2D structures can be controlled by factors that influence crystallization pathways, such as solvent choice and the specific chemical nature of the building blocks. researchgate.netdrexel.edu
Self-Assembly Mechanisms and Modulating Structural Properties
The self-assembly of oxalatomolybdates into specific solid-state structures is a thermodynamically driven process governed by a complex interplay of factors. rsc.org The final product is the result of a delicate balance between attractive forces, such as hydrogen bonding and van der Waals interactions, and repulsive electrostatic forces between the anionic clusters. mdpi.com By systematically adjusting experimental parameters, it is possible to modulate the assembly process and target specific structural outcomes.
Key parameters for modulating structural properties include:
pH: The pH of the solution is a primary determinant of the dominant oxalatomolybdate species present before crystallization. For instance, [MoO₃(ox)(H₂O)]²⁻ is dominant at pH 4–5, while other dimeric species form at lower pH values. rsc.org This initial speciation provides the fundamental building blocks for subsequent assembly.
Choice of Counterion: As detailed previously, the counterion acts as a structure-directing agent through its size, charge, and hydrogen bonding potential. rsc.orgpnas.org
Molybdenum Precursor: The selection of the starting molybdenum source can exert kinetic control over the reaction. Syntheses performed under identical pH and with the same counterion but using different molybdenum precursors—such as a polymeric [{MoO₃(ox)}]ₙ²ⁿ⁻ versus a binuclear [Mo₂O₅(ox)₂(H₂O)₂]²⁻—can yield different final oxalatomolybdate structures. rsc.org This suggests that the pathway of assembly, not just the thermodynamic endpoint, is critical.
Solvent Composition: The solvent can influence the solubility of the components and mediate the intermolecular interactions that drive assembly. rsc.orgpnas.org
These self-assembly processes, which rely on the reversible nature of non-covalent interactions, allow molecular components to connect and disconnect, rearranging themselves into well-defined supramolecular architectures. mdpi.com This hierarchical strategy, where primary units assemble into secondary structures that then organize further, is a powerful route for creating complex and functional materials from relatively simple oxalatomolybdate building blocks. pnas.orgacs.org
Catalytic Applications and Mechanistic Aspects
General Principles of Polyoxometalate-Based Catalysis
Polyoxometalates (POMs) are a vast class of inorganic metal-oxygen cluster anions with unparalleled structural and electronic diversity. taylorfrancis.com Their catalytic prowess stems from a unique combination of properties that can be finely tuned by altering their composition and structure. mdpi.comnih.gov
Key catalytic features of POMs include:
Multifunctional Acidity : Many POMs, especially heteropoly acids (HPAs), exhibit strong Brønsted acidity, with protons acting as active sites for acid-catalyzed reactions. acs.orgresearchgate.net They can also function as Lewis acids, particularly when substituted with metal cations having strong Lewis acidity (e.g., Al, Zr, Ti). acs.org
Redox Activity : POMs are robust, reversible redox agents. They can accept multiple electrons without significant structural change, making them excellent catalysts for oxidation-reduction reactions. researchgate.netrsc.org The metal centers (typically Mo, W, V) can be easily reduced by a substrate and subsequently re-oxidized by an oxidant like O₂ or H₂O₂, completing the catalytic cycle. researchgate.net
Tunable Properties : The acid strength, redox potential, charge density, and solubility of POMs can be precisely controlled by varying the constituent elements (addenda atoms, heteroatoms) and counter-cations. taylorfrancis.commdpi.com This allows for the design of catalysts tailored for specific reactions.
"Bulk-Type" Catalysis : In the solid state, some POM catalysts allow reactant molecules to be absorbed into the crystal lattice, where the reaction occurs throughout the bulk of the catalyst, not just on the surface. acs.org This can lead to exceptionally high catalytic activity. acs.org
These properties make POMs versatile catalysts for a wide range of organic transformations, functioning in both homogeneous and heterogeneous systems. acs.orgtechnion.ac.il The primary challenge in their application often lies in catalyst recovery and recycling, leading to extensive research in immobilizing soluble POMs on solid supports. acs.org
Potential in Oxidation Reactions
The reversible redox nature of POMs makes them highly effective catalysts for a multitude of oxidation reactions. technion.ac.il Their ability to utilize environmentally benign oxidants such as molecular oxygen and hydrogen peroxide is a significant advantage for developing "green" chemical processes. thaiscience.info POMs are particularly noted for their resistance to oxidative degradation, which contributes to their stability and reusability as catalysts. acs.org
Polyoxometalates have demonstrated excellent activity and selectivity in the oxidation of various organic substrates, including alkenes and alcohols. technion.ac.il
Alkene Oxidation: POMs are widely used for the epoxidation of alkenes. google.com Venturello-Ishii type systems, for example, use tungstate (B81510) or molybdate-based POMs with hydrogen peroxide to form highly reactive peroxo species, such as {PO₄[MO(O₂)₂]₄}³⁻ (M = W, Mo), which act as the active oxygen-transfer agents. acs.org These systems can efficiently convert a wide range of alkenes to their corresponding epoxides. acs.org
The selective oxidation of styrene (B11656) to benzaldehyde, an important industrial chemical, has been a key area of research. mdpi.com Various POM-based catalysts have been developed to achieve high conversion and selectivity under mild conditions. mdpi.comtandfonline.com The synergistic effect between the POM anion and metal cations (like Co²⁺) can significantly enhance catalytic performance. mdpi.comtandfonline.com
| Catalyst | Oxidant | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) |
|---|---|---|---|---|
| [Co(H₂O)₃]₂(ttb)₂[HBW₁₂O₄₀]·2H₂O | H₂O₂ | 4 | ~98 | ~99 |
| POMOF [Co(BBTZ)₂][H₃BW₁₂O₄₀]·10H₂O | H₂O₂ | 4 | 100 | 96 |
| Fe(III)-porphyrin complex | H₂O₂ | 12 | 56 | 84 |
| Mn-MIL-100 | TBHP | 24 | 99 | 85 |
| Catalyst | Oxidant | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) |
|---|---|---|---|---|
| Ag-Cu/POM | O₂ | 5 | ~100 | >99 |
| [(n-C₄H₉)₄N]₄H[PW₁₁Ni(H₂O)O₃₉] | H₂O₂ | 12 | 96 | 37 (63% to Benzoic Acid) |
| HPW@MOF | H₂O₂ | N/A | High | High |
Note: N/A indicates data was reported as qualitatively high but specific values were not provided in the summary table. researchgate.net
Roles in Acid Catalysis
Heteropoly acids (HPAs), a subclass of POMs, are superacids with well-defined structures, possessing both Brønsted and Lewis acidity. acs.orgresearchgate.net Their acid strength can surpass that of conventional mineral acids like sulfuric acid. This strong acidity, combined with high thermal stability and low corrosivity, makes them potent catalysts for a variety of acid-catalyzed reactions. researchgate.net
The protons in HPAs are highly mobile within the crystal lattice, contributing to their high catalytic activity. researchgate.net The surface oxygen atoms of POM anions can also act as basic sites, allowing for bifunctional acid-base catalysis. mdpi.com The ability to tune the acid properties by changing the constituent heteroatom (e.g., P, Si) or addenda atom (e.g., Mo, W) allows for the optimization of catalysts for specific reactions such as esterification, hydration, and cracking. researchgate.netrsc.org
Catalytic Mechanisms (e.g., Mars-van Krevelen type reactions)
Many oxidation reactions catalyzed by POMs, particularly those analogous to solid metal oxides, proceed via a Mars-van Krevelen (MvK) mechanism. nih.govnih.govworldscientific.com This mechanism involves the catalyst's lattice oxygen directly participating in the reaction, which is a key feature distinguishing it from other oxidation pathways. nih.gov
The MvK mechanism in homogeneous liquid-phase POM catalysis can be generalized into two main steps: nih.govacs.org
Substrate Oxidation (Catalyst Reduction): The organic substrate is activated, often through an initial outer-sphere electron transfer to the POM, forming a substrate radical cation and a reduced POM. nih.goveventact.com This is followed by the transfer of an oxygen atom from the POM's framework to the activated substrate, yielding the oxidized product. nih.govacs.org
Catalyst Re-oxidation: The reduced POM is then re-oxidized back to its initial state by an external oxidant (e.g., O₂, H₂O₂), releasing a byproduct (e.g., H₂O) and completing the catalytic cycle. nih.gov
This spatiotemporal separation of the substrate oxidation and catalyst re-oxidation steps is crucial for achieving high selectivity in these reactions. nih.gov Studies on phosphovanadomolybdate (H₅PV₂Mo₁₀O₄₀) have provided strong evidence for the MvK mechanism in the liquid-phase aerobic oxidation of aromatic compounds. nih.govacs.org Experimental and computational studies have shown that the process often involves the formation of coordinatively unsaturated metal sites on the POM surface, which act as reactive ensembles for the selective oxygen transfer. nih.govworldscientific.comeventact.com
Future Research Directions and Emerging Opportunities
The field of oxalatomolybdate chemistry is poised for significant advancements, driven by the pursuit of novel materials with precisely controlled properties. Future research is branching into several key areas, from the fundamental exploration of new structural motifs to the design of highly specialized functional materials. These emerging opportunities promise to unlock the full potential of oxalatomolybdate complexes in catalysis, materials science, and beyond.
Q & A
Q. What experimental protocols are recommended for synthesizing oxalomolybdic acid with high purity?
Methodological Answer:
- Precursor Selection: Use stoichiometrically controlled reactions between molybdenum precursors (e.g., ammonium heptamolybdate) and oxalic acid under acidic conditions. Monitor pH to avoid side-product formation .
- Crystallization Techniques: Employ slow evaporation or controlled cooling to enhance crystal purity. Characterize intermediate phases via X-ray diffraction (XRD) to confirm structural integrity .
- Purity Validation: Use thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors. Pair with elemental analysis (EA) to verify stoichiometric ratios .
Q. Which spectroscopic and structural characterization methods are critical for confirming this compound’s molecular configuration?
Methodological Answer:
- Vibrational Spectroscopy: Perform FT-IR and Raman spectroscopy to identify Mo-O and C-O bonding patterns. Compare with computational simulations (e.g., DFT) for peak assignment .
- X-ray Diffraction (XRD): Single-crystal XRD is essential for resolving the coordination geometry of molybdenum centers. For polycrystalline samples, pair with Rietveld refinement .
- Solid-State NMR: Use and NMR to probe local electronic environments and confirm ligand coordination .
Q. How can researchers assess the thermodynamic stability of this compound under varying environmental conditions?
Methodological Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) and TGA to determine decomposition temperatures and phase transitions. Correlate with in situ XRD to identify intermediate phases .
- Hydrolytic Stability: Expose samples to controlled humidity levels and monitor structural changes via Raman spectroscopy or mass loss over time .
Advanced Research Questions
Q. How should contradictory spectroscopic or catalytic activity data in existing literature be resolved?
Methodological Answer:
- Systematic Review: Conduct a scoping review (e.g., PRISMA framework) to map discrepancies in reported data. Compare experimental variables such as synthesis pH, precursor concentrations, and aging times .
- Controlled Replication: Reproduce conflicting studies under identical conditions. Use high-resolution spectroscopy (e.g., EXAFS) to detect subtle structural variations influencing reactivity .
Q. What methodological considerations are critical when optimizing this compound synthesis for specific applications (e.g., catalysis, energy storage)?
Methodological Answer:
- Doping Strategies: Introduce transition-metal dopants (e.g., Fe, Co) during synthesis. Use X-ray photoelectron spectroscopy (XPS) to confirm dopant incorporation and valence states .
- Surface Area Modulation: Apply sol-gel or templating methods to control porosity. Validate via BET surface area analysis and correlate with catalytic performance in kinetic studies .
Q. How can computational modeling validate experimental data on this compound’s electronic structure or reaction mechanisms?
Methodological Answer:
- DFT Simulations: Model the electronic structure using software like Gaussian or VASP. Compare calculated bond lengths/angles with XRD data to refine force-field parameters .
- Mechanistic Studies: Combine molecular dynamics (MD) with experimental kinetic data (e.g., Arrhenius plots) to propose reaction pathways. Validate using isotopic labeling experiments .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for interpreting heterogeneous catalytic data involving this compound?
Methodological Answer:
- Error Propagation: Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models (e.g., Langmuir-Hinshelwood). Report confidence intervals for rate constants .
- Multivariate Analysis: Apply principal component analysis (PCA) to decouple effects of pH, temperature, and catalyst loading on reaction yields .
Q. How should researchers present large datasets (e.g., crystallographic, spectroscopic) to ensure reproducibility?
Methodological Answer:
- Raw Data Archiving: Deposit unprocessed XRD patterns, spectral scans, and kinetic datasets in repositories like Zenodo or Figshare. Include metadata on instrument calibration .
- Visualization Standards: Use OriginLab or Python libraries (e.g., Matplotlib) for standardized plots. Annotate outliers and baseline corrections in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
